3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl ((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl) hydrogen phosphate
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Overview
Description
“3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl ((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl) hydrogen phosphate” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a long carbon chain with multiple double bonds and a phosphate group attached to a sugar moiety, indicating its potential role in biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the long carbon chain with alternating double bonds and the attachment of the phosphate group to the sugar moiety. Typical reaction conditions may include:
Catalysts: Transition metal catalysts for the formation of double bonds.
Solvents: Organic solvents such as dichloromethane or tetrahydrofuran.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Systems: For large-scale production with consistent quality.
Purification Techniques: Chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of double bonds to epoxides or hydroxyl groups.
Reduction: Hydrogenation of double bonds to form saturated compounds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Epoxides, diols.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated compounds, amines, ethers.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in transition metal-catalyzed reactions.
Material Science: As a building block for polymers and advanced materials.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Signal Transduction: Role in cellular signaling due to its phosphate group.
Medicine
Drug Development: As a lead compound for developing new pharmaceuticals.
Diagnostics: As a probe in imaging techniques.
Industry
Agriculture: As a component in pesticides or herbicides.
Cosmetics: As an ingredient in skincare products.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and nucleic acids. The phosphate group plays a crucial role in binding to active sites, while the long carbon chain and sugar moiety contribute to the overall stability and specificity of the interactions.
Comparison with Similar Compounds
Similar Compounds
Phospholipids: Similar in having a phosphate group attached to a lipid chain.
Nucleotides: Similar in having a phosphate group attached to a sugar moiety.
Uniqueness
This compound is unique due to its long carbon chain with multiple double bonds, which provides distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C55H91O8P |
---|---|
Molecular Weight |
911.3 g/mol |
IUPAC Name |
[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] [(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C55H91O8P/c1-42(2)21-12-22-43(3)23-13-24-44(4)25-14-26-45(5)27-15-28-46(6)29-16-30-47(7)31-17-32-48(8)33-18-34-49(9)35-19-36-50(10)37-20-38-51(11)39-40-61-64(59,60)63-55-54(58)53(57)52(41-56)62-55/h21,23,25,27,29,31,33,35,37,39,52-58H,12-20,22,24,26,28,30,32,34,36,38,40-41H2,1-11H3,(H,59,60)/b43-23+,44-25+,45-27+,46-29+,47-31+,48-33+,49-35+,50-37+,51-39+/t52-,53-,54-,55+/m1/s1 |
InChI Key |
YRIPSPRNAZBQAG-RYLLPBGBSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)O[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OC1C(C(C(O1)CO)O)O)C)C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
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